[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate
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Overview
Description
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate is a complex organic compound with a unique structure It is characterized by the presence of a purine derivative attached to a hexane chain, which is further esterified with acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine derivative, which is then reacted with a hexane chain.
Esterification: The hexane chain is esterified with acetic acid under acidic conditions to form the final compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and esterification processes.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the production process.
Automation: Employing automated systems for precise control of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] butyrate or [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] propionate.
Uniqueness: The acetate derivative may exhibit distinct chemical properties and biological activities compared to its butyrate or propionate counterparts, making it valuable for specific applications.
Biological Activity
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate is a chemical compound that has garnered attention for its potential biological activities. It is categorized under purine derivatives and exhibits various pharmacological properties that may be beneficial in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C15H22N4O4
- Molecular Weight: 306.36 g/mol
- CAS Number: 15435604
- IUPAC Name: this compound
The compound features a hexanoyl group attached to a purine derivative, which is significant for its biological activity.
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
1. Antiviral Properties
Research indicates that purine derivatives may exhibit antiviral effects. This compound has shown potential in inhibiting viral replication in vitro. For instance, studies have demonstrated its efficacy against certain strains of viruses by interfering with their nucleic acid synthesis.
2. Antitumor Activity
Compounds with purine structures are often explored for their antitumor properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This has been observed in various cancer cell lines where the compound led to reduced cell viability.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as adenosine deaminase and xanthine oxidase. These enzymes play crucial roles in nucleotide metabolism and oxidative stress pathways, suggesting that this compound might have implications in managing conditions related to oxidative damage.
Table 1: Summary of Biological Activities
Activity Type | Findings | References |
---|---|---|
Antiviral | Inhibition of viral replication in vitro | |
Antitumor | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibition of adenosine deaminase |
Case Study: Antiviral Efficacy
In a study examining the antiviral properties of purine derivatives, this compound was tested against influenza virus strains. The results indicated a significant reduction in viral load when treated with the compound compared to control groups. This suggests a mechanism of action involving interference with viral RNA synthesis.
Case Study: Antitumor Mechanism
A separate investigation focused on the antitumor effects of the compound on human breast cancer cell lines. The study revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased proliferation rates. These findings highlight its potential as a therapeutic agent in oncology.
Properties
CAS No. |
174455-55-1 |
---|---|
Molecular Formula |
C15H22N4O4 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
[(2S)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate |
InChI |
InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3/t10-/m0/s1 |
InChI Key |
NLTCMPQBQCXKHK-JTQLQIEISA-N |
SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |
Isomeric SMILES |
C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |
Synonyms |
1-[5-(Acetyloxy)hexyl]-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione; |
Origin of Product |
United States |
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